1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea
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Overview
Description
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea is a member of isoquinolines.
Scientific Research Applications
Synthesis and Pharmacological Properties
- Isoquinoline derivatives like 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea have been synthesized and studied for their analgesic and spasmolytic properties, especially with halogenated phenylethyl groups (Brossi, Besendrof, Pellmont, Walter, & Schinder, 1960).
Adenosine Receptor Affinity
- Isoquinoline and quinazoline urea derivatives exhibit binding affinity to human adenosine A(3) receptors. Their structure-affinity relationships indicate that specific substituents can significantly enhance receptor affinity (van Muijlwijk-Koezen et al., 2000).
Novel Synthesis Approaches
- New synthetic methodologies have been developed for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids, starting from various precursors (Mujde, Özcan, & Balcı, 2011).
Supramolecular Gelators
- Quinoline urea derivatives, closely related to the isoquinoline ureas, have been studied for their ability to form supramolecular gels in combination with silver complexes, highlighting their potential in materials science (Braga et al., 2013).
Three-Component Synthesis
- A three-component reaction has been developed to generate 1-(isoquinolin-1-yl)ureas, demonstrating a novel and efficient approach to synthesizing these compounds (Ye, Wang, & Wu, 2011).
Asymmetric Hydrogenation Process
- Catalytic imine asymmetric hydrogenation has been employed to produce key intermediates in the synthesis of pharmaceuticals like solifenacin, showcasing the significance of isoquinoline derivatives in drug development (Ruzic et al., 2012).
Silver Triflate Catalyzed Synthesis
- Silver triflate catalysis has been used for the synthesis of 1-(isoquinolin-1-yl)ureas, highlighting an innovative approach to generating these compounds (Ye, Wang, & Wu, 2010).
Molecular Docking Studies
- Ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, a compound related to isoquinoline ureas, has been studied using FT-IR, FT-Raman, and molecular docking, indicating its potential in drug discovery (El-Azab et al., 2016).
Properties
Molecular Formula |
C20H25N3O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea |
InChI |
InChI=1S/C20H25N3O/c1-2-16-7-9-19(10-8-16)22-20(24)21-12-14-23-13-11-17-5-3-4-6-18(17)15-23/h3-10H,2,11-15H2,1H3,(H2,21,22,24) |
InChI Key |
CECBTDTUWICXFJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)NCCN2CCC3=CC=CC=C3C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCCN2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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